molecular formula C17H19F3N2O2 B2465003 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 920393-74-4

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2465003
CAS No.: 920393-74-4
M. Wt: 340.346
InChI Key: HWGWMPQADWLXRP-UHFFFAOYSA-N
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Description

“N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide” is a synthetic ethanediamide derivative characterized by a trifluoromethylphenyl group and a cyclohexenylethyl substituent. The compound’s structure features an oxalamide backbone (ethanediamide) with two distinct substituents:

  • N-terminal: A 4-(trifluoromethyl)phenyl group, contributing enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl moiety.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c18-17(19,20)13-6-8-14(9-7-13)22-16(24)15(23)21-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGWMPQADWLXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of cyclohexene with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with a trifluoromethyl-substituted phenylamine under suitable conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the scalability and cost-effectiveness of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The cyclohexene ring and trifluoromethyl-substituted phenyl group may interact with enzymes or receptors, modulating their activity. The ethyl chain can influence the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of “N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide” with structurally related ethanediamides and phthalimide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Relevance
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide C₁₉H₂₂F₃N₂O₂ 376.39 (calculated) Cyclohexenylethyl, 4-(trifluoromethyl)phenyl Potential polymer precursor or bioactive agent (inferred from analogs)
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide C₂₅H₂₉F₃N₄O₂ 474.53 Indole-piperidinyl, 4-(trifluoromethyl)phenyl Higher molecular complexity; potential CNS activity due to indole and piperidine motifs
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Chlorophthalimide, phenyl Monomer for polyimide synthesis; high purity required for polymerization

Key Comparative Insights:

Structural Complexity :

  • The indole-piperidinyl derivative (474.53 g/mol) has greater structural complexity compared to the cyclohexenylethyl analog (376.39 g/mol), likely influencing binding specificity and solubility .
  • The trifluoromethylphenyl group is conserved across ethanediamides, enhancing hydrophobicity and resistance to oxidative metabolism.

Functional Roles :

  • Phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) are primarily utilized as polymer precursors, whereas ethanediamides are explored for both material science and bioactivity .
  • The cyclohexenylethyl group may confer rigidity compared to the flexible piperidinyl chain in the indole derivative, impacting conformational dynamics in target interactions.

Synthetic Challenges :

  • The synthesis of ethanediamides often requires precise coupling of diamide linkages, contrasting with phthalimides, which rely on anhydride ring-opening reactions .

Research Findings and Limitations

  • Gaps in Data: No direct experimental data (e.g., crystallographic, thermodynamic) for “N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide” are available in the provided sources. Comparisons rely on analog extrapolation.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound with a complex structure that incorporates a cyclohexene ring, an ethyl chain, and a trifluoromethyl-substituted phenyl group. This unique configuration suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H19F3N2O2, with a molecular weight of 336.34 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC17H19F3N2O2
Molecular Weight336.34 g/mol
CAS Number920393-74-4
IUPAC NameN'-[2-(cyclohexen-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The cyclohexene moiety may facilitate binding to hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity due to its electron-withdrawing nature.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer or inflammation.
  • Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing signaling pathways associated with cell proliferation or apoptosis.

Biological Activity Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.

Case Study 1: Anticancer Activity

A study on related compounds indicated that trifluoromethyl-substituted phenyl groups enhance anticancer activity by modulating the activity of kinases involved in cancer progression. The presence of the cyclohexene structure may also contribute to this effect by altering the compound's conformation and interaction profile with target proteins.

Case Study 2: Anti-inflammatory Properties

Research has shown that compounds with similar structural motifs exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism often involves blocking specific signaling pathways such as NF-kB and MAPK, which are crucial in inflammation.

Toxicological Profile

Understanding the safety and toxicity of this compound is essential for its development as a therapeutic agent.

Toxicity ParameterValue
Acute ToxicityModerate (H302 - Harmful if swallowed)
Skin IrritationYes (H315 - Causes skin irritation)
Eye DamageYes (H318 - Causes serious eye damage)

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